Octane-d18

Combustion Chemistry Flame Kinetics Isotope Effects

Octane-d18 (n-octane-d18, perdeuterated n-octane) is a fully isotopically substituted hydrocarbon of formula CD3(CD2)6CD3. All hydrogen atoms in the n-octane backbone are replaced by deuterium, resulting in a molecular weight of 132.34 g/mol and a density of 0.815 g/mL at 25°C.

Molecular Formula C8H18
Molecular Weight 132.34 g/mol
CAS No. 17252-77-6
Cat. No. B101539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctane-d18
CAS17252-77-6
Molecular FormulaC8H18
Molecular Weight132.34 g/mol
Structural Identifiers
SMILESCCCCCCCC
InChIInChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
InChIKeyTVMXDCGIABBOFY-VAZJTQEUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octane-d18 (CAS 17252-77-6): A Perdeuterated n-Octane for Isotopic Tracing and Contrast-Enhanced Scattering


Octane-d18 (n-octane-d18, perdeuterated n-octane) is a fully isotopically substituted hydrocarbon of formula CD3(CD2)6CD3. All hydrogen atoms in the n-octane backbone are replaced by deuterium, resulting in a molecular weight of 132.34 g/mol and a density of 0.815 g/mL at 25°C . The compound is a colorless, highly flammable liquid (flash point 15.6°C, boiling point 125–127°C) . Commercial products are typically supplied at ≥98 atom % D isotopic enrichment, with chemical purity ≥99% .

Why n-Octane, n-Octane-d0, or Partially Deuterated Analogs Cannot Replace Octane-d18 in Critical Applications


The near-complete replacement of hydrogen by deuterium (≥98 atom % D) in Octane-d18 fundamentally alters its neutron scattering cross-section and introduces a substantial kinetic isotope effect [1][2]. While n-octane (C8H18) and Octane-d18 share similar bulk physical properties (e.g., density, boiling point), they are not interchangeable in applications that rely on these isotopic differences. For instance, the laminar burning velocity of Octane-d18 is approximately 20% lower than that of n-octane, which precludes direct substitution in combustion studies [3]. Furthermore, in neutron scattering, the strong negative coherent scattering length of hydrogen (-3.74 fm) contrasts sharply with the positive value for deuterium (+6.67 fm), making perdeuteration essential for contrast variation experiments—a capability that partially deuterated or protiated analogs cannot provide [4].

Quantitative Differentiation of Octane-d18 vs. n-Octane and Other Analogs: A Technical Evidence Summary


Laminar Combustion: Octane-d18 Burns ~20% Slower Than n-Octane, Enabling Mechanistic Flame Studies

In a direct head-to-head comparison of premixed flames, the laminar burning velocity of n-octane-d18/air mixtures was measured to be approximately 20% lower than that of n-octane/air mixtures under identical initial conditions [1]. This reduction is attributed to the lower thermal diffusivity and reactivity of deuterium relative to hydrogen. The effect is diminished under turbulent conditions, where the difference in burning rates narrows to approximately 8–10% .

Combustion Chemistry Flame Kinetics Isotope Effects

Chromatographic Separation: Baseline Resolution of Octane-d18 from n-Octane-d0 via Inverse Isotope Effect

High-performance liquid chromatography (HPLC) can achieve baseline separation of n-octane-d0 and n-octane-d18, with the deuterated isotopologue eluting first—an inverse isotope effect analogous to that observed in gas chromatography [1]. This behavior contrasts with the typical chromatographic expectation where heavier isotopes elute later. The separation is sufficient for quantitation and mechanistic studies involving isotopic mixtures.

Analytical Chemistry Chromatography Isotope Separation

Neutron Scattering Contrast: Octane-d18 Provides Strong Positive Contrast vs. Hydrogen's Negative Signal

In small-angle neutron scattering (SANS) studies of microemulsions, perdeuterated n-octane (C8D18) is used to provide strong positive scattering contrast against hydrogenous components [1]. The coherent neutron scattering length density (SLD) of n-octane-d18 is approximately +6.4 × 10⁻⁶ Å⁻², while that of n-octane is approximately -0.5 × 10⁻⁶ Å⁻² [2]. This inversion in SLD sign enables unambiguous structural determination of oil-rich domains in ternary systems like D2O/C12E5/n-octane-d18 [1].

Small-Angle Neutron Scattering Contrast Variation Microemulsion Structure

Reaction Mechanism Elucidation: Kinetic Isotope Effect of 3.5 in n-Octane Dehydrocyclization

Competitive conversion of an equimolar mixture of n-octane-d0 and n-octane-d18 over a Pt-SiO2 catalyst revealed a kinetic isotope effect (KIE) of 3.5 ± 0.4 at 482°C for the dehydrocyclization reaction [1]. This large primary KIE indicates that C–H bond cleavage is the rate-limiting step in the aromatization of n-octane. No measurable H/D exchange occurs in the unconverted n-octane, confirming that the isotope effect arises from the catalytic step rather than from exchange with D2 [2].

Catalysis Reaction Kinetics Mechanistic Studies

Thermodynamic Differentiation: Enthalpy of Combustion Difference of ~6–7 kJ/mol vs. n-Octane

Oxygen-bomb combustion calorimetry at 298.15 K revealed that the enthalpy of combustion of liquid n-octane-d18 is approximately 6–7 kJ/mol less negative than that of liquid n-octane [1]. This difference stems from the higher zero-point energy of C–D bonds relative to C–H bonds, which reduces the net energy released upon combustion. The standard enthalpy of formation of n-octane-d18 is correspondingly less negative by a similar magnitude [1].

Thermochemistry Isotope Effects Physical Chemistry

GC Retention Index: Octane-d18 Serves as a Calibrated Reference Standard (Kovats' Index = 787.03)

On a non-polar squalane column at 50°C, Octane-d18 exhibits a Kovats' retention index of 787.03 [1][2]. This value is slightly lower than that of n-octane (typically ~800), consistent with the inverse isotope effect observed in both GC and HPLC separations where the deuterated isotopologue elutes earlier. The compound is commercially supplied as a reference material for GC retention time calibration, particularly in fuel analysis, VOC monitoring, and combustion research [3].

Gas Chromatography Analytical Method Development VOC Analysis

Validated Application Scenarios for Octane-d18 Based on Comparative Evidence


Mechanistic Combustion Studies: Quantifying Kinetic vs. Transport Contributions

Researchers studying premixed flame propagation can use Octane-d18 to isolate chemical kinetic effects from physical transport phenomena. The ~20% reduction in laminar burning velocity relative to n-octane provides a direct measure of the kinetic isotope effect, while the attenuated difference under turbulent conditions (~8–10%) reveals the diminishing role of kinetics in turbulent combustion. This differential behavior validates the use of Octane-d18 as a probe in fundamental combustion modeling and fuel formulation [1].

Catalytic Reforming Mechanism Elucidation: Identifying Rate-Limiting C–H Activation Steps

In heterogeneous catalysis, competitive conversion of equimolar n-octane-d0 and n-octane-d18 mixtures over Pt-based catalysts yields a kinetic isotope effect (k_H/k_D) of 3.5 ± 0.4 at 482°C. This large primary KIE unambiguously identifies C–H bond cleavage as the rate-limiting step in n-octane dehydrocyclization to aromatics. Octane-d18 is thus an essential reagent for probing hydrocarbon activation mechanisms and guiding rational catalyst design [2].

SANS Contrast Variation: Structural Analysis of Microemulsions and Soft Matter

Small-angle neutron scattering (SANS) studies of ternary systems (e.g., D2O/surfactant/n-octane-d18) leverage the strong positive neutron scattering length density of perdeuterated n-octane (+6.4 × 10⁻⁶ Å⁻²) to provide unambiguous structural contrast against hydrogenous components. This enables model-independent reconstruction of oil-rich domain morphologies (spherical, cylindrical, lamellar) via Fourier transformation of SANS spectra. The use of n-octane-d18 is critical for achieving sufficient contrast in such experiments [3].

Analytical Reference Standard: GC Retention Time Calibration and Isotopic Purity Assessment

With a well-defined Kovats' retention index of 787.03 on squalane at 50°C and the ability to baseline-separate from n-octane-d0 via HPLC, Octane-d18 serves as a calibrated internal standard for gas chromatographic analyses of fuels, volatile organic compounds (VOCs), and combustion products. Its inverse isotope effect (earlier elution) ensures distinct chromatographic resolution, making it suitable for both retention time calibration and quantitative assessment of isotopic purity in deuterated samples [4].

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